molecular formula C5H8BrNO4 B14447775 N-Bromo-L-glutamic acid CAS No. 76780-16-0

N-Bromo-L-glutamic acid

Cat. No.: B14447775
CAS No.: 76780-16-0
M. Wt: 226.03 g/mol
InChI Key: LDJMFNCTIAGUDA-VKHMYHEASA-N
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Description

N-Bromo-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromo-L-glutamic acid can be synthesized through the bromination of L-glutamic acid. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selective bromination at the nitrogen atom of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Bromo-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of brominated derivatives with higher oxidation states.

    Substitution: Formation of substituted glutamic acid derivatives.

    Reduction: Reversion to L-glutamic acid.

Scientific Research Applications

N-Bromo-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the selective bromination of compounds.

    Biology: Investigated for its potential role in modulating neurotransmitter activity due to its structural similarity to L-glutamic acid.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Properties

76780-16-0

Molecular Formula

C5H8BrNO4

Molecular Weight

226.03 g/mol

IUPAC Name

(2S)-2-(bromoamino)pentanedioic acid

InChI

InChI=1S/C5H8BrNO4/c6-7-3(5(10)11)1-2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

LDJMFNCTIAGUDA-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NBr

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NBr

Origin of Product

United States

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